![molecular formula C22H18ClN5O2 B2654064 2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-苯基乙酰胺 CAS No. 1105199-74-3](/img/structure/B2654064.png)
2-(1-(3-氯苯基)-4-环丙基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-苯基乙酰胺
货号 B2654064
CAS 编号:
1105199-74-3
分子量: 419.87
InChI 键: RXXNDXOVJOCSNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a heterocyclic compound . It has a complex structure with a pyrazolo[3,4-d]pyridazin-6(7H)-yl core, substituted with a 3-chlorophenyl group, a cyclopropyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-6(7H)-yl core, substituted with a 3-chlorophenyl group, a cyclopropyl group, and a phenylacetamide group . The molecular formula is C22H26ClN5O2, with an average mass of 427.927 Da and a mono-isotopic mass of 427.177490 Da .科学研究应用
- In a study, a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives was synthesized and tested against Mycobacterium tuberculosis (Mtb). Sixteen compounds displayed in vitro activity against Mtb, with MIC90 values ranging from 0.488 to 62.5 µM .
- The compound has been investigated as a receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor . RIPK1 plays a crucial role in the necroptosis signaling pathway, making it an attractive therapeutic target for inflammatory diseases .
- Specifically, the derivative 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one demonstrated promising RIPK1 kinase inhibition (IC50 = 59.8 nM) and high RIPK1 binding affinity .
- All potent compounds from this series have a ClogP value less than 4 and a molecular weight below 400. These characteristics indicate favorable drug-likeness during lead optimization .
Antitubercular Activity
Necroptosis Signaling Pathway Inhibition
Drug-Likeness and Optimization
未来方向
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-15-5-4-8-17(11-15)28-21-18(12-24-28)20(14-9-10-14)26-27(22(21)30)13-19(29)25-16-6-2-1-3-7-16/h1-8,11-12,14H,9-10,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNDXOVJOCSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看